molecular formula C15H21NO2 B14014552 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane

2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane

Cat. No.: B14014552
M. Wt: 247.33 g/mol
InChI Key: WRRRKXVIAYLLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-6,6-dimethoxy-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nitrogen-containing azaspiro ring and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzylamine derivative with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide range of products depending on the nucleophile or electrophile used .

Scientific Research Applications

2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane is unique due to the presence of both benzyl and dimethoxy groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C15H21NO2/c1-17-15(18-2)9-14(10-15)11-16(12-14)8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

WRRRKXVIAYLLMD-UHFFFAOYSA-N

Canonical SMILES

COC1(CC2(C1)CN(C2)CC3=CC=CC=C3)OC

Origin of Product

United States

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